3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULONMXISWOZBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93608-11-8 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1h-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
4-Bromo-5-(trifluoromethyl)-1H-pyrazole (QI-3435)
- Structure : Bromine at position 4, -CF₃ at position 4.
- Key Differences: The bromine’s position alters electronic distribution.
- Applications : Used in synthesizing agrochemical intermediates .
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
- Structure : Methyl at position 4, bromine at position 3, -CF₃ at position 5.
- Key Differences : The methyl group introduces steric bulk, reducing accessibility for reactions at position 3. This compound has a melting point of 98–100°C and a high yield (93%) in synthesis .
- Applications: Intermediate in Sonogashira coupling reactions for alkynylated pyrazoles .
Derivatives with Additional Substituents
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b)
- Structure : Phenyl groups at positions 1 and 3, bromine at 4, -CF₃ at 5.
- Exhibits a high melting point (98–100°C) due to π-π stacking .
- Applications : Model compound for studying crystallography and intermolecular interactions .
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole
- Structure : Aryl groups at positions 1 and 5, bromine on the phenyl ring.
- Key Differences : The extended aromatic system enhances UV absorption, useful in photochemical studies. Demonstrated 71% yield in sulfinamidine functionalization .
- Applications : Analog of Celecoxib, explored for anti-inflammatory activity .
Heterocyclic Analogues
3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (QY-8157)
Physicochemical and Reactivity Comparisons
Table 1: Physical Properties and Reactivity
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